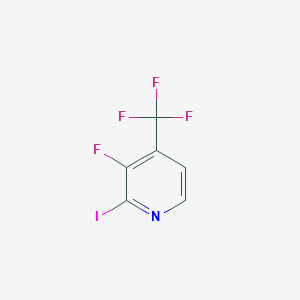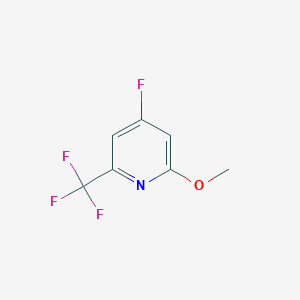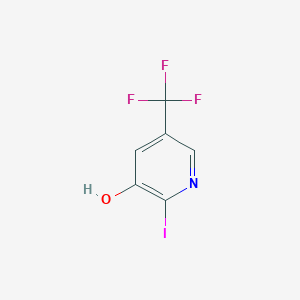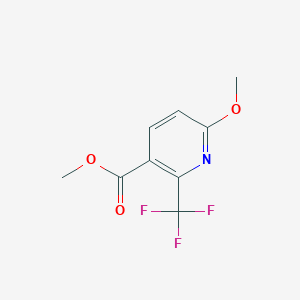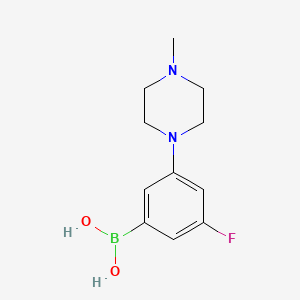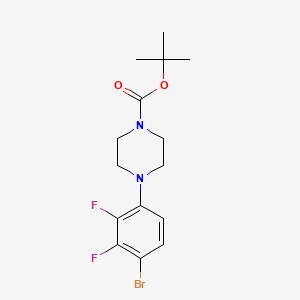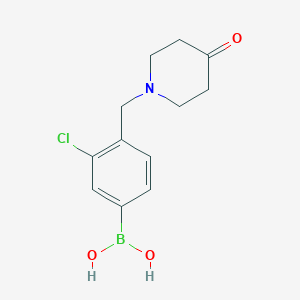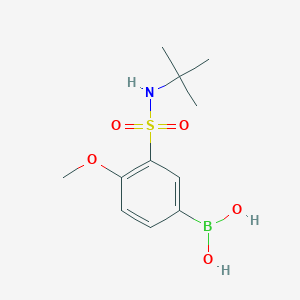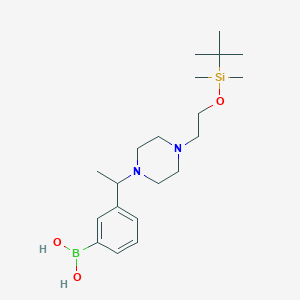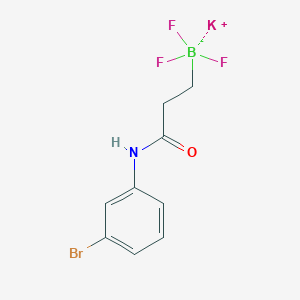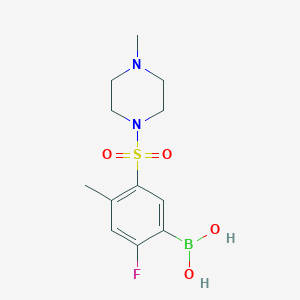![molecular formula C16H20BClN2O2 B1408169 1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 1430750-66-5](/img/structure/B1408169.png)
1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as FTIR, NMR spectroscopy, and MS . The structure is further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 208.07 , and they are often solids at room temperature .Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole and its derivatives are being explored for their potential in anticancer and antimicrobial applications. For example, a study by Katariya et al. (2021) synthesized compounds clubbed with oxazole, pyrazoline, and pyridine, showing promising anticancer activity against various cancer cell lines and in vitro antibacterial and antifungal activities.
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds have been a focus of research. Kariuki et al. (2021) synthesized and characterized isostructural compounds with pyrazole and thiazole, revealing their molecular structure through crystallography.
Novel Fungicide Applications
Compounds related to 1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole have also been used in the development of novel fungicides. Liu et al. (2011) discussed the synthesis of a pyrazole-based fungicide, highlighting its application in agricultural research.
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of pyrazole derivatives are an active area of research. For instance, Hafez et al. (2016) synthesized novel pyrazole derivatives that exhibited higher anticancer activity than certain reference drugs and demonstrated good antimicrobial activity.
Density Functional Theory (DFT) Studies
DFT studies are employed to understand the molecular structure of pyrazole derivatives. Liao et al. (2022) conducted a study on a similar compound, using DFT to calculate its molecular structure, which was consistent with X-ray diffraction results.
Synthesis of Derivatives for Anticancer Applications
The synthesis of 3-phenyl-1H-pyrazole derivatives for anticancer applications has been explored. Liu et al. (2017) discussed the preparation and optimization of these derivatives, highlighting their potential role in molecular targeted therapy for cancer.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-7-5-6-8-14(12)18/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGDQWLDDJHTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



